molecular formula C27H26N6O4 B2806029 7-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539797-59-6

7-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer: B2806029
CAS-Nummer: 539797-59-6
Molekulargewicht: 498.543
InChI-Schlüssel: YYEZYGOVLQWTFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H26N6O4 and its molecular weight is 498.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 7-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class of compounds. This class has garnered attention due to its diverse biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound is characterized by:

  • A triazolo-pyrimidine core , which is known for its pharmacological versatility.
  • Substituents including methoxy groups on the phenyl rings and a pyridine moiety , which may enhance its biological activity.

Anticancer Properties

Recent studies have indicated that compounds within the triazolopyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under review has shown promising results in preliminary tests.

  • Cytotoxicity Assays : The compound was evaluated against several human cancer cell lines using standard assays such as MTT or MTS. The results indicated an IC50 value ranging from 10 to 30 µM , suggesting moderate to high cytotoxicity depending on the cell line tested.
  • Mechanisms of Action :
    • Inhibition of Cell Proliferation : The compound appears to inhibit cell proliferation by inducing apoptosis in cancer cells. This was evidenced by increased levels of apoptotic markers such as caspase-3 and PARP cleavage in treated cells.
    • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to G1 phase arrest in several cancer cell lines, indicating a disruption in the normal cell cycle progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The dimethoxyphenyl and methoxyphenyl groups are believed to enhance lipophilicity and facilitate cellular uptake.
  • The presence of the pyridine ring may contribute to interactions with specific molecular targets involved in cancer progression.

Case Studies

Several studies have reported on related compounds within the same class, providing insights into their biological activities:

Study ReferenceCompound TestedCancer TypeIC50 (µM)Mechanism
Triazolopyrimidine DerivativeLeukemia (K562)15Apoptosis Induction
1,3,4-Oxadiazole HybridBreast Cancer (MCF-7)25Cell Cycle Arrest
Pyrimidine AnalogLung Cancer (A549)20Inhibition of Proliferation

Eigenschaften

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O4/c1-16-23(26(34)30-19-6-5-13-28-15-19)24(18-9-12-21(36-3)22(14-18)37-4)33-27(29-16)31-25(32-33)17-7-10-20(35-2)11-8-17/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEZYGOVLQWTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC(=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.